2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Description
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 1801971-79-8) is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a thiophene ring and an acetonitrile group at the 1-position. Its molecular formula is C₉H₇N₃S, with a molecular weight of 189.24 g/mol .
Properties
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCCUXHALUGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is in medicinal chemistry, where it serves as a building block for synthesizing pharmaceuticals with potential therapeutic properties:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity, making them candidates for developing new treatments for inflammatory diseases.
- Antimicrobial Properties : The compound has shown promise against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies have indicated that this compound may interact with specific biological targets involved in cancer progression, highlighting its potential as an anticancer agent.
Case Study: Anticancer Activity
A study investigated the anticancer properties of various thiophene derivatives, including this compound. The results demonstrated that compounds containing the thiophene and pyrazole moieties exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Material Science
In material science, thiophene derivatives like this compound are utilized in the development of advanced materials:
- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Field-effect Transistors (OFETs) : Research has shown that thiophene derivatives can enhance the performance of OFETs, leading to more efficient electronic devices.
Organic Synthesis
As an intermediate in organic synthesis, this compound plays a crucial role in creating more complex organic molecules:
- Synthesis of Complex Molecules : The compound can undergo various chemical reactions, including oxidation and substitution reactions, allowing chemists to create a wide range of functionalized products.
Mechanism of Action
The mechanism by which 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 2097964-69-5)
- Structural Difference : An ethyl group at the 5-position of the pyrazole.
- Impact: Molecular Weight: Increases to 227.30 g/mol (vs. Reactivity: The electron-donating ethyl group may alter electrophilic substitution patterns on the pyrazole ring compared to the unsubstituted parent compound. Applications: Enhanced lipophilicity could improve membrane permeability in biological systems .
Expanded Heterocyclic Systems
(3-{5-[5-Amino-4-(2-phenylhydrazino)-1H-pyrazol-3-yl]-3,4-dimethylthieno[2,3-b]thiophen-2-yl}-4-(2-phenylhydrazino)-1H-pyrazol-5-yl)amine (Compound 11a)
- Structural Difference: Incorporates a bis-thienothiophene scaffold and hydrazine substituents.
- Impact :
- Applications: Potential as a multidentate ligand or in optoelectronic materials due to extended conjugation .
Functional Group Replacements
2-(1H-Pyrazol-1-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylonitrile (Compound S3)
Pharmacologically Active Derivatives
{3-[3-Amino-4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-1-(propane-2-sulfonyl)azetidin-3-yl}acetonitrile (Pumecitinib Impurity)
- Structural Difference : Incorporates a pyrrolopyrimidine ring and azetidine-sulfonyl group.
- Impact :
Tabulated Comparison of Key Compounds
Biological Activity
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that belongs to the thiophene derivative class. This compound has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiophene ring and a pyrazole moiety, contributes to its diverse biological activities.
The molecular formula for this compound is , with a molecular weight of 193.24 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-thiophen-2-ylpyrazol-1-yl)acetonitrile |
| Molecular Formula | C9H7N3S |
| Molecular Weight | 193.24 g/mol |
| Melting Point | 102.5–103.5 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can influence enzyme activity and receptor binding, leading to therapeutic effects. The specific mechanisms may vary depending on the biological context, such as the type of pathogen or the disease being targeted.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown the following:
- Minimum Inhibitory Concentration (MIC) values for various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Bacillus subtilis | 0.25 |
| Escherichia coli | 0.25 |
Additionally, this compound has shown efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. Results indicated that it effectively neutralizes free radicals, thereby mitigating oxidative stress-related damage .
Anti-inflammatory Activity
Compounds related to this compound have been studied for their anti-inflammatory properties. Some derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Case Studies
In one study, a series of pyrazolyl-thiazole derivatives were synthesized, including compounds based on the structure of this compound. These derivatives exhibited a range of biological activities:
- Antimicrobial Efficacy : Compounds were tested against multiple strains with promising results.
- Antioxidant Properties : Demonstrated effective radical scavenging abilities.
- Inhibition of Inflammatory Pathways : Showed significant effects on COX enzyme inhibition.
Computational Studies
Computational methods such as density functional theory (DFT) calculations and molecular docking simulations have been employed to elucidate the electronic properties and binding interactions of this compound with biological targets . These studies support experimental findings and provide insights into the mechanisms underlying its biological activity.
Preparation Methods
General Synthetic Approach
The synthesis of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the cyanomethylation of a pyrazole-thiophene precursor. The key step is the introduction of the acetonitrile group onto the pyrazole nitrogen, often achieved by using acetonitrile as a cyanomethyl source under specific catalytic or reagent-assisted conditions.
Perfluorobutyliodide-Assisted Direct Cyanomethylation
A notable method reported involves the use of perfluorobutyliodide to assist the direct cyanomethylation of azoles, including pyrazole derivatives, with acetonitrile as the cyanomethyl source. This method was detailed by Zhang et al. (2015) and is applicable to compounds structurally related to this compound.
- Analytical grade reagents are used without further purification.
- Acetonitrile is dried by standard methods before use.
- The pyrazole-thiophene substrate is stirred with acetonitrile and perfluorobutyliodide at 50 °C for 12–24 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate and concentrated under vacuum.
- Purification is achieved by silica gel column chromatography using a mixture of n-hexane and ethyl acetate or dichloromethane as eluents.
- The method typically affords high yields (often above 80%) of the cyanomethylated product.
- The compounds obtained are characterized by NMR (1H, 13C) and HRMS to confirm structure and purity.
Alternative Synthetic Routes Involving Pyrazole and Thiophene Precursors
Other synthetic strategies involve the construction of the pyrazole ring bearing the thiophene substituent, followed by functionalization to introduce the acetonitrile moiety.
Hydrazine Hydrate Cyclization: Pyrazole rings can be synthesized by reacting hydrazine hydrate with appropriate diketones or α,β-unsaturated carbonyl compounds bearing thiophene substituents. This step forms the pyrazole core with the thiophene at the 3-position.
Nucleophilic Substitution: Introduction of the acetonitrile group can be achieved by nucleophilic substitution reactions on suitable leaving groups attached to the pyrazole nitrogen or adjacent carbons.
Use of 2-Bromoacetonitrile: Alkylation of the pyrazole nitrogen with 2-bromoacetonitrile under basic conditions (e.g., potassium carbonate in DMF) is a common approach to obtain the acetonitrile-substituted pyrazole derivatives.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The perfluorobutyliodide method provides a direct and efficient cyanomethylation pathway with minimal side reactions, as confirmed by NMR and mass spectrometry data.
- The hydrazine hydrate approach allows for the synthesis of pyrazole derivatives with diverse substituents, including thiophene, enabling structural versatility.
- Alkylation with 2-bromoacetonitrile is a reliable method for introducing the acetonitrile group but requires optimization of base and solvent to maximize yield and purity.
Notes on Reaction Optimization
- Drying of acetonitrile and use of anhydrous conditions improve reaction efficiency.
- Temperature control is critical; moderate heating (around 50 °C) favors cyanomethylation without decomposition.
- Reaction monitoring by TLC is essential to determine completion and avoid overreaction.
- Purification by silica gel chromatography using appropriate eluents ensures isolation of pure product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
